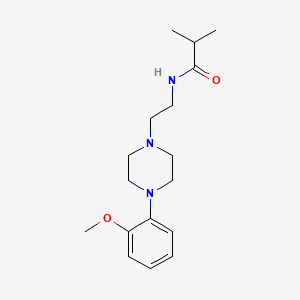

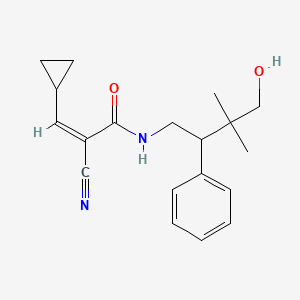

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide" is a derivative of a class of compounds known for their affinity and selectivity towards dopamine D4 receptors. These compounds are of significant interest in the field of neuropsychopharmacology due to their potential therapeutic applications in disorders such as schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). The structural features of these compounds are designed to optimize their interaction with the D4 receptor, while minimizing off-target effects on other receptor systems.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which shares a similar structural framework, was synthesized as part of a series targeting the dopamine D4 receptors. The synthesis involved the preparation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. The process was optimized to yield compounds with high affinity for the D4 receptor, as well as significant selectivity over the D2 receptor and other off-targets .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by an arylpiperazine moiety linked to a benzamide group. This configuration is crucial for the high affinity binding to the D4 receptor. The presence of a methoxy group on the benzamide ring and the specific substitution pattern on the arylpiperazine are key determinants of the receptor affinity and selectivity. The chlorophenyl group in the related compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide contributes to the high affinity for the D4 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the piperazine ring, followed by the introduction of the aryl group and the subsequent attachment of the benzamide fragment. The specific reactions and conditions are tailored to preserve the delicate structure of the piperazine and to ensure the proper orientation of the substituents for optimal receptor binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are fine-tuned to achieve the desired pharmacokinetic profile. The lipophilicity, represented by the log P value, is adjusted to ensure adequate brain penetration and low nonspecific binding. For example, compounds with log P values in the range of 2.37-2.55 have been shown to rapidly enter the central nervous system upon administration, which is indicative of their potential as central nervous system (CNS) active agents . The introduction of radiolabels such as carbon-11 allows for the in vivo evaluation of these compounds using positron emission tomography (PET), providing insights into their distribution and interaction with the D4 receptors in the brain .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide and its derivatives have been synthesized and characterized for various scientific applications. For instance, the synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors incorporating a "long-chain" 1-(2-methoxyphenyl)piperazine structure demonstrates significant advancements in receptor affinity and imaging capabilities. These compounds exhibit high to moderate receptor affinity and enhanced fluorescence properties, making them valuable tools for visualizing receptor overexpression in cellular models (Lacivita et al., 2009).

Antimicrobial Activities

Research has also extended to evaluating the antimicrobial activities of novel compounds derived from this compound. A study on the synthesis of novel 1,2,4-triazole derivatives, incorporating the methoxyphenyl piperazine moiety, revealed good to moderate antimicrobial activities against various microorganisms. This suggests potential applications of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Radioligands for PET Imaging

The compound's derivatives have been explored as radioligands for positron emission tomography (PET) imaging, particularly in studying serotonin 1A receptors. Research comparing [18F]p-MPPF, a radiolabeled antagonist, with other compounds for PET imaging of serotonin receptors underscores the importance of these derivatives in enhancing neuroimaging techniques. Such advancements facilitate a deeper understanding of the serotonergic system in humans (Plenevaux et al., 2000).

Bioactive Metabolites

Additionally, the chemical structure and bioactive properties of derivatives isolated from marine actinobacteria have been characterized, revealing cytotoxic activities and potential pharmaceutical applications. The isolation of new compounds structurally related to this compound from Streptomyces sp. illustrates the ongoing exploration of natural sources for bioactive metabolites (Sobolevskaya et al., 2007).

Selective Inhibition of Bacterial Persisters

Research has identified compounds that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, demonstrating a novel approach to combating antibiotic resistance. One such compound, derived from the core structure of this compound, has shown promise in reverting persisters to antibiotic-sensitive states, providing a new strategy for eradicating bacterial infections (Kim et al., 2011).

Wirkmechanismus

The compound is related to a class of compounds that show affinity for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders . Most of the novel compounds in this class showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Eigenschaften

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)15-6-4-5-7-16(15)22-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRYNEOOIYUZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)